molecular formula C13H16O2S2 B6993684 Thietan-3-ylmethyl 3-phenylsulfanylpropanoate

Thietan-3-ylmethyl 3-phenylsulfanylpropanoate

Cat. No.: B6993684
M. Wt: 268.4 g/mol
InChI Key: BZJOZWXUMAEUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thietan-3-ylmethyl 3-phenylsulfanylpropanoate is an organic compound that features a thietane ring, a four-membered sulfur-containing heterocycle

Properties

IUPAC Name

thietan-3-ylmethyl 3-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S2/c14-13(15-8-11-9-16-10-11)6-7-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJOZWXUMAEUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)COC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Thietan-3-ylmethyl 3-phenylsulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thietan-3-ylmethyl 3-phenylsulfanylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Thietan-3-ylmethyl 3-phenylsulfanylpropanoate involves its interaction with molecular targets through its sulfur-containing thietane ring. This interaction can lead to the modulation of enzyme activity, disruption of metabolic pathways, and alteration of cellular processes. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thietan-3-ylmethyl 3-phenylsulfanylpropanoate is unique due to its four-membered thietane ring, which imparts distinct chemical and biological properties compared to its three-membered counterparts.

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